[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl](methyl)[(oxan-2-yl)methyl]amine
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Overview
Description
(2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine is a complex organic compound featuring a thiazole ring, a cyclopentyl group, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring and the oxane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid: Shares the thiazole and cyclopentyl groups but lacks the oxane moiety.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
(2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine is unique due to its combination of a thiazole ring, cyclopentyl group, and oxane moiety. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H26N2OS |
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Molecular Weight |
294.5 g/mol |
IUPAC Name |
N-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-(oxan-2-yl)methanamine |
InChI |
InChI=1S/C16H26N2OS/c1-18(11-15-8-4-5-9-19-15)10-14-12-20-16(17-14)13-6-2-3-7-13/h12-13,15H,2-11H2,1H3 |
InChI Key |
LUYGFVBHSGZMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCCO1)CC2=CSC(=N2)C3CCCC3 |
Origin of Product |
United States |
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